molecular formula C13H24N2O2 B171752 1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine CAS No. 155778-83-9

1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine

Cat. No. B171752
M. Wt: 240.34 g/mol
InChI Key: AOKPRNQJOUPBTB-UHFFFAOYSA-N
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Patent
US07951802B2

Procedure details

1-Methyl-piperazine (128.27 g, 105.90 ml, 1.28 mol) was added in one portion to a stirred and cooled (3° C.) solution of 1,4-dioxaspiro[4.5]decan-8-one (200.00 g, 1.28 mol) in 1,2-dichloroethane (2.0 L). Then glacial acetic acid (76.90 g, 73.31 ml, 1.28 mol) was added in one portion followed by solid NaBH(OAc)3 (379.97 g, 1.79 mol) portionwise over 20 min. The reaction was slowly allowed to warm to RT and was stirred overnight. The reaction was quenched by addition of 10% aqueous NaOH (3×450 mL) with stirring over a period of 25 min. An exotherm of ca. 10° C. was observed. The mixture was stirred for 30 min. The organic layer was separated. Aqueous layer was further extracted with CH2Cl2 (3×1 L). Brine (1000 mL) was added to the aqueous layer and extracted with EtOAc (2×1000 mL). The combined organic solutions were dried (MgSO4) and concentrated to afford 4 (305.00 g, 1.27 mol, 99.10% yield) as brown/orange oil. 1H NMR (400 MHz, CDCl3) δ 1.45-1.68 (m, 4H), 1.72-1.90 (m, 4H), 1.99 (s, 3H), 2.45 (s, 2H), 2.56-2.67 (m, 1H), 2.87 (bs, 6H), 3.86-3.95 (m, 4H).
Quantity
105.9 mL
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Quantity
73.31 mL
Type
reactant
Reaction Step Three
Quantity
379.97 g
Type
reactant
Reaction Step Four
Name
Yield
99.1%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[O:8]1[C:12]2([CH2:17][CH2:16][C:15](=O)[CH2:14][CH2:13]2)[O:11][CH2:10][CH2:9]1.C(O)(=O)C.[BH-](OC(C)=O)(OC(C)=O)OC(C)=O.[Na+]>ClCCCl>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([CH:15]2[CH2:16][CH2:17][C:12]3([O:11][CH2:10][CH2:9][O:8]3)[CH2:13][CH2:14]2)[CH2:4][CH2:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
105.9 mL
Type
reactant
Smiles
CN1CCNCC1
Step Two
Name
Quantity
200 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
2 L
Type
solvent
Smiles
ClCCCl
Step Three
Name
Quantity
73.31 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
379.97 g
Type
reactant
Smiles
[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by addition of 10% aqueous NaOH (3×450 mL)
STIRRING
Type
STIRRING
Details
with stirring over a period of 25 min
Duration
25 min
CUSTOM
Type
CUSTOM
Details
An exotherm of ca. 10° C.
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
Aqueous layer was further extracted with CH2Cl2 (3×1 L)
ADDITION
Type
ADDITION
Details
Brine (1000 mL) was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic solutions were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1CCC2(OCCO2)CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.27 mol
AMOUNT: MASS 305 g
YIELD: PERCENTYIELD 99.1%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.